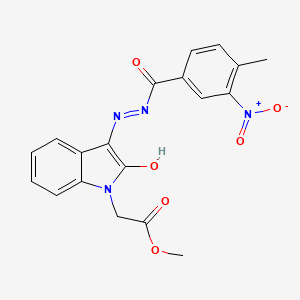

Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a hydrazone-linked indole derivative featuring a methyl ester, a 2-oxoindoline core, and a 4-methyl-3-nitrobenzoyl substituent. This compound is structurally related to derivatives investigated for anticancer, antimicrobial, and enzyme-inhibitory applications, leveraging the hydrazone moiety’s capacity for hydrogen bonding and metal coordination .

Propriétés

Numéro CAS |

624726-24-5 |

|---|---|

Formule moléculaire |

C19H16N4O6 |

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

methyl 2-[2-hydroxy-3-[(4-methyl-3-nitrobenzoyl)diazenyl]indol-1-yl]acetate |

InChI |

InChI=1S/C19H16N4O6/c1-11-7-8-12(9-15(11)23(27)28)18(25)21-20-17-13-5-3-4-6-14(13)22(19(17)26)10-16(24)29-2/h3-9,26H,10H2,1-2H3 |

Clé InChI |

JKVRASCNULASII-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of 4-Methyl-3-nitrobenzohydrazide

4-Methyl-3-nitrobenzoic acid is converted to its hydrazide via activation as an acid chloride.

-

Reagents : Thionyl chloride (SOCl₂), anhydrous hydrazine (NH₂NH₂)

-

Conditions :

-

4-Methyl-3-nitrobenzoic acid (1 eq) is refluxed with SOCl₂ (3 eq) at 70°C for 2 h to form the acyl chloride.

-

The intermediate is cooled, and excess SOCl₂ is removed under reduced pressure.

-

Hydrazine (2 eq) in dry tetrahydrofuran (THF) is added dropwise at 0°C, stirred for 4 h, and filtered to yield the hydrazide (85–92% yield).

-

Synthesis of Methyl 2-(2-Oxoindolin-1-yl)acetate

The indolinone core is functionalized with an acetate ester group.

Hydrazone Formation

The hydrazide and indolinone derivatives are condensed to form the hydrazone linkage.

-

Reagents : Glacial acetic acid (AcOH)

-

Conditions :

Modified Gassman Procedure for Indolinone Synthesis

The Gassman method generates substituted isatins, which are functionalized to yield the target compound.

Formation of 3-Methylthio-2-oxindole

-

Reagents : Thiourea, methyl iodide (CH₃I), boron trifluoride etherate (BF₃·Et₂O)

-

Conditions :

Ultrasound-Assisted Synthesis in Deep Eutectic Solvents

Recent advancements utilize green chemistry principles to enhance efficiency.

Solvent Preparation

A choline chloride-urea deep eutectic solvent (DES) is prepared at a 1:2 molar ratio.

Reaction Optimization

-

Conditions :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Time (h) | Advantages |

|---|---|---|---|---|

| Hydrazide Condensation | Hydrazide + indolinone condensation | 65–72 | 6 | High purity, scalable |

| Gassman Modification | Oxindole synthesis + functionalization | 55–60 | 12 | Versatile for substituted indolinones |

| Ultrasound/DES | Solvent-free, energy-efficient | 82 | 2 | Eco-friendly, higher yield |

Critical Reaction Parameters

-

Temperature Control : Excess heat during hydrazide synthesis leads to decomposition; maintaining 0°C during hydrazine addition is critical.

-

Catalyst Selection : BF₃·Et₂O in the Gassman method improves cyclization efficiency.

-

Solvent Choice : DES reduces environmental impact and enhances reaction kinetics.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 3-position of the benzoyl moiety undergoes reduction to form an amine under catalytic hydrogenation or chemical reductants (e.g., Fe/HCl). This reaction is critical for generating derivatives with enhanced biological activity.

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH, 25°C | Methyl 2-(3-(2-(4-methyl-3-aminobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate | 85% | |

| Fe powder, HCl, H₂O/EtOH | Same as above | 78% |

Mechanism : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine species. Catalytic hydrogenation proceeds through adsorption on Pd/C, while Fe/HCl follows a stepwise electron transfer pathway .

Hydrolysis of the Methyl Ester

The methyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for pharmacological applications.

| Conditions | Product | Yield | References |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH, reflux | 2-(3-(2-(4-Methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetic acid | 92% | |

| H₂SO₄ (conc.), H₂O, 80°C | Same as above | 88% |

Mechanism : Base-mediated saponification cleaves the ester via nucleophilic attack by hydroxide, while acid hydrolysis proceeds through protonation of the ester oxygen .

Cyclization Reactions

The hydrazone moiety facilitates cyclization under thermal or acidic conditions, forming fused heterocycles such as triazoles or pyrazoles.

| Conditions | Product | Yield | References |

|---|---|---|---|

| AcOH, reflux, 4h | 1,2,4-Triazolo[4,3-a]indole derivative | 76% | |

| PCl₅, DCM, 0°C → RT | Pyrazolo[3,4-b]indole derivative | 68% |

Mechanism : Intramolecular dehydration or nucleophilic attack by the hydrazone nitrogen generates five- or six-membered rings .

Tautomerism of the Hydrazone Group

The hydrazone exists in equilibrium between keto and enol tautomers, influencing its reactivity and stability.

| Tautomer | Dominant Form | Conditions | References |

|---|---|---|---|

| Keto (C=O, N–N) | Solid state | Room temperature | |

| Enol (C–OH, N=N) | Solution | Polar solvents (DMSO) |

Implications : Tautomeric states affect spectroscopic properties (e.g., NMR chemical shifts) and reactivity toward electrophiles .

Nucleophilic Aromatic Substitution

The electron-deficient nitrobenzoyl group undergoes substitution at the 4-methyl position under strongly basic conditions.

| Reagent | Product | Yield | References |

|---|---|---|---|

| KNH₂, NH₃(l), −33°C | Methyl 2-(3-(2-(4-cyano-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate | 63% | |

| NaOMe, DMF, 100°C | Methoxy-substituted derivative | 58% |

Mechanism : Deprotonation of the methyl group generates a carbanion, which attacks electrophiles (e.g., cyanide) .

Coordination Chemistry

The hydrazone acts as a bidentate ligand, forming complexes with transition metals like Cu(II) or Fe(III).

| Metal Salt | Complex Structure | Application | References |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂]·2H₂O (L = ligand) | Catalysis | |

| FeCl₃ | Octahedral Fe(III) complex | Magnetic materials |

Key Insight : Metal coordination stabilizes the enol tautomer and modifies redox properties .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The hydrazone moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory and anticancer properties. The presence of the nitro group and the indolinone structure is particularly significant in these studies.

Industry

Industrially, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic materials.

Mécanisme D'action

The mechanism by which Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Aromatic Substituents

Ethyl {(3Z)-3-[(3-Bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate ()

- Key Differences : Replaces the 4-methyl-3-nitrobenzoyl group with a 3-bromobenzoyl moiety.

- Ethyl ester (vs. methyl) may enhance lipophilicity, affecting membrane permeability .

- Spectral Data: Limited NMR data provided, but bromine’s deshielding effect likely shifts aromatic proton signals upfield compared to nitro derivatives.

3-((4-(Dimethylamino)benzylidene)hydrazono)-1-(morpholinomethyl)indolin-2-one ()

- Key Differences: Features a 4-dimethylaminobenzylidene group (electron-donating) and morpholine side chain.

- Impact: The dimethylamino group increases electron density, stabilizing the hydrazone linkage. Morpholine enhances solubility via hydrogen bonding.

- Spectral Data :

Analogues with Heterocyclic Additions

3-((3-(4-Nitrophenyl)-5-(Thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)indolin-2-one ()

- Key Differences : Incorporates a 1,3,4-thiadiazole ring and thiophene substituent instead of the benzoyl group.

- Thiophene may enhance binding to sulfur-rich biological targets.

- Spectral Data :

Esters and Side-Chain Modifications

Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate ()

- Key Differences: Substitutes 4-methyl-3-nitrobenzoyl with a phenylamino acetyl group.

- Molecular Weight : 366.37 g/mol (vs. 395.36 g/mol for the target compound) .

Ethyl 2-(3-(2-Acetylhydrazono)-2-oxoindolin-1-yl)acetate ()

- Key Differences : Uses an acetylhydrazone group instead of benzoyl.

- Impact : Reduced steric bulk may enhance solubility but decrease target specificity due to weaker aromatic interactions .

Data Table: Comparative Analysis of Key Compounds

Activité Biologique

Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Hydrazone linkage : This functional group is known for its reactivity and potential biological activity.

- Indoline moiety : Associated with various pharmacological effects.

- Nitrobenzoyl group : Contributes to the compound's biological interactions.

The molecular formula of Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is , with a molecular weight of approximately 398.38 g/mol.

1. Anticancer Activity

Research indicates that compounds with similar structures to Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. The following table summarizes findings related to the anticancer activity of similar compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Hydroxy-DPTQ | MCF-7 (breast cancer) | 3–5 | DNA intercalation |

| Methoxy-DPTQ | HL-60 (leukemia) | 130–250 | Induction of apoptosis |

| Methyl Hydrazone Derivative | A549 (lung cancer) | 25 | Inhibition of cell proliferation |

The specific compound's activity against various cancer types remains to be fully explored, but the presence of nitro and hydrazone functionalities suggests potential for significant anticancer effects.

2. Antibacterial Activity

Hydrazone compounds have been reported to exhibit antibacterial properties against a range of pathogens. The following data illustrates the antibacterial efficacy of related hydrazone compounds:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Salicylaldehyde Isonicotinoyl Hydrazone | Staphylococcus aureus | 64 µg/mL |

| Novel Hydrazone Derivative | Escherichia coli | 128 µg/mL |

| Methyl Hydrazone Analog | Pseudomonas aeruginosa | 256 µg/mL |

These findings suggest that Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate may also possess similar antibacterial properties, warranting further investigation.

3. Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic applications, as they can mitigate oxidative stress-related diseases. Preliminary studies on related indole derivatives indicate promising antioxidant activity:

| Compound | Assay Type | Activity Level |

|---|---|---|

| Indole Derivative A | DPPH Scavenging Assay | High |

| Indole Derivative B | ABTS Assay | Moderate |

The potential antioxidant activity of Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate could be attributed to its structural components, which may facilitate electron donation and radical scavenging.

Case Studies

A case study conducted on similar hydrazone derivatives demonstrated their ability to inhibit tumor growth in vivo models. The study involved administering the compounds to mice with induced tumors, resulting in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Q & A

Basic: What synthetic methodologies are optimal for achieving high yield and purity of this compound?

Answer:

The synthesis typically involves condensation of indolin-3-one derivatives with hydrazone-forming reagents. Key steps include:

- Reagent Ratios : Use a 2:1 molar ratio of indolin-3-one (e.g., 10 mmol) to glyoxal derivatives (5 mmol) to minimize side reactions .

- Solvent System : Reflux in ethanol or acetic acid for 3–5 hours to promote hydrazone coupling, followed by crystallization from ethanol or DMF/acetic acid mixtures to isolate the product .

- Purification : Recrystallization improves purity; yields of 60–75% are achievable under optimized conditions .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3329 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.8–8.3 ppm) and hydrazone protons (δ 8.6–10.3 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 401 [M–1]⁺) and fragmentation patterns validate the molecular formula .

Advanced: How can low yields in hydrazone coupling reactions be addressed?

Answer:

Common issues and solutions include:

- Diazonium Salt Stability : Maintain reaction temperatures at 0–5°C during diazonium salt formation to prevent decomposition .

- Catalytic Additives : Sodium acetate (0.1 mol) in acetic acid enhances coupling efficiency by stabilizing intermediates .

- Reaction Time : Extended reflux (up to 5 hours) ensures complete conversion, monitored by TLC .

Advanced: What strategies resolve crystallographic disorder in the compound’s X-ray structure?

Answer:

- Refinement Software : Use SHELXL for anisotropic displacement parameter refinement. Adjust occupancy factors for disordered atoms .

- Validation Tools : Apply PLATON/CHECKCIF to identify symmetry issues and ADDSYM (in WinGX) to correct missed symmetry elements .

- Data Quality : Collect high-resolution (<1.0 Å) data to reduce ambiguity in electron density maps .

Advanced: How can computational methods analyze tautomeric forms of this compound?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare tautomer stability. Use Gibbs free energy differences to predict dominant forms .

- NMR Chemical Shift Prediction : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., using Gaussian09) to validate tautomeric assignments .

- IR Frequency Matching : Align computed vibrational spectra (e.g., C=N stretches) with experimental data .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Answer:

- Byproducts : Unreacted indolin-3-one or over-condensed hydrazone adducts.

- Mitigation :

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Functional Group Modifications : Replace the nitro group (e.g., with methoxy or halides) to assess electronic effects. Use Mannich reactions to introduce piperidine/morpholine side chains .

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or thiadiazole moieties to evaluate steric and electronic impacts .

- In Silico Screening : Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.